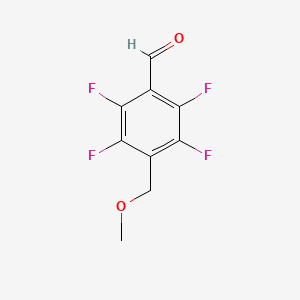
N-Acetyl-2-nitrophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-nitrophenylalanine is an unnatural amino acid derivative of phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-nitrophenylalanine typically involves the acetylation of 2-nitrophenylalanine. One common method is the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine to various amino acids via an oxazolone intermediate . The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-nitrophenylalanine undergoes various chemical reactions, including:
Photocleavage: Upon irradiation at 365 nm, it can photochemically cleave the polypeptide backbone by an unusual cinnoline-forming reaction.
Nucleophilic Acyl Substitution: This compound can participate in nucleophilic acyl substitution reactions, where a nucleophile forms a new bond with the carbonyl carbon of the acyl group.
Common Reagents and Conditions
Photocleavage: Requires UV light (365 nm) and can be performed in aqueous or organic solvents.
Nucleophilic Acyl Substitution: Typically involves nucleophiles such as amines or alcohols and may require a base like sodium acetate.
Major Products
Photocleavage: Produces cleaved polypeptide fragments.
Nucleophilic Acyl Substitution: Results in the formation of substituted amides or esters.
Applications De Recherche Scientifique
N-Acetyl-2-nitrophenylalanine has diverse applications in scientific research:
Chemistry: Used as a photochemical probe to study protein dynamics and interactions.
Industry: Utilized in the development of advanced materials and photochemical switches.
Mécanisme D'action
The primary mechanism by which N-Acetyl-2-nitrophenylalanine exerts its effects is through photochemical cleavage. Upon exposure to UV light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the polypeptide backbone at the site of incorporation . This process allows for precise spatial and temporal control over protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenylglycine: Another nitrophenyl derivative used in photochemical studies.
N-Acetyl-L-tyrosine: A modified amino acid with applications in cognitive enhancement and neurotransmitter synthesis.
Uniqueness
N-Acetyl-2-nitrophenylalanine is unique due to its ability to photochemically cleave polypeptides with high specificity and efficiency. This property distinguishes it from other similar compounds and makes it a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C11H12N2O5 |
|---|---|
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9(11(15)16)6-8-4-2-3-5-10(8)13(17)18/h2-5,9H,6H2,1H3,(H,12,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
UKBCRYALIRJOEH-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



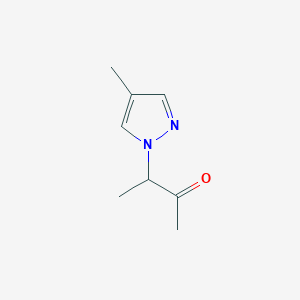
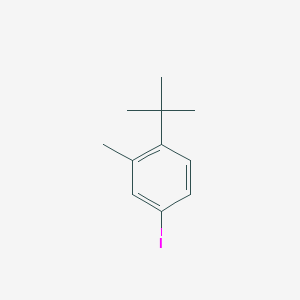
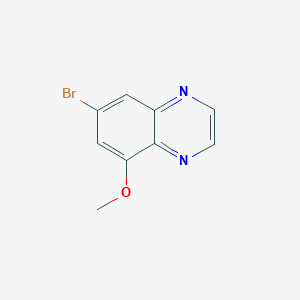
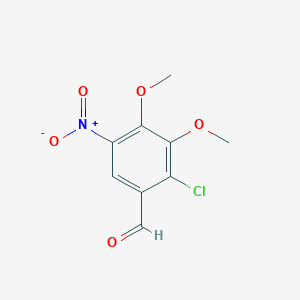
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)

![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

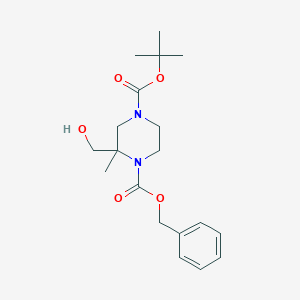
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
